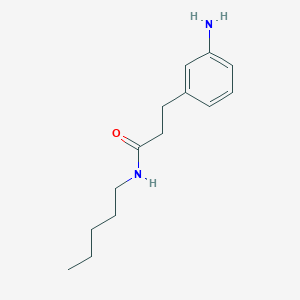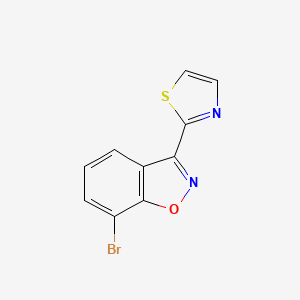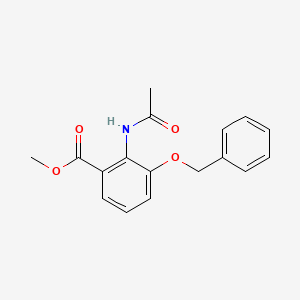![molecular formula C15H9Cl2N5 B13851248 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole CAS No. 835595-09-0](/img/structure/B13851248.png)
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an indole core. The presence of chlorine atoms at positions 5 and 6 of the indole ring adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a halogenated phenyl derivative, followed by cyclization to form the indole core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in hydrogen bonding and coordination interactions, which can influence the compound’s binding to biological targets. The indole core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole can be compared with other indole and tetrazole derivatives. Similar compounds include:
5-chloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Lacks one chlorine atom, which may affect its chemical reactivity and biological activity.
6-chloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Similar to the previous compound but with the chlorine atom at a different position.
2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Lacks both chlorine atoms, which can significantly alter its properties. The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
835595-09-0 |
|---|---|
Formule moléculaire |
C15H9Cl2N5 |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9Cl2N5/c16-11-5-10-6-13(18-14(10)7-12(11)17)8-1-3-9(4-2-8)15-19-21-22-20-15/h1-7,18H,(H,19,20,21,22) |
Clé InChI |
XIVUHUOMNFNGJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)





![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)


![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

